

An In-depth Technical Guide to 3,4,5-Trihydroxybenzoyl Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3,4,5-Trihydroxybenzoyl chloride*

Cat. No.: B3051680

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity: 3,4,5-Trihydroxybenzoyl Chloride

CAS Number: 35388-10-4[1]

This technical guide provides a comprehensive overview of **3,4,5-Trihydroxybenzoyl chloride**, also known as galloyl chloride. This compound serves as a crucial reagent in the synthesis of various biologically active molecules, particularly esters and amides of gallic acid (3,4,5-trihydroxybenzoic acid). The inherent reactivity of the acyl chloride group, combined with the antioxidant and signaling-modulatory properties of the galloyl moiety, makes it a compound of significant interest in medicinal chemistry and drug development.

Chemical and Physical Properties

Property	Value
Molecular Formula	C ₇ H ₅ ClO ₄
Molecular Weight	188.57 g/mol
Appearance	Solid (predicted)
Solubility	Reacts with water and other protic solvents

Synthesis and Experimental Protocols

The synthesis of **3,4,5-Trihydroxybenzoyl chloride** from its precursor, 3,4,5-trihydroxybenzoic acid (gallic acid), involves the conversion of the carboxylic acid to an acyl chloride. While a specific detailed protocol for the trihydroxy- form is not readily available in the provided search results, a general and widely applicable method involves the use of a chlorinating agent such as thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$). A similar methodology has been described for the synthesis of 2,4,5-Trimethoxybenzoyl chloride.[\[2\]](#)

General Experimental Protocol for the Synthesis of Acyl Chlorides

This protocol is a generalized procedure and may require optimization for **3,4,5-Trihydroxybenzoyl chloride**, particularly concerning the protection of the hydroxyl groups to prevent unwanted side reactions.

Materials:

- 3,4,5-Trihydroxybenzoic acid (or a protected derivative)
- Thionyl chloride (SOCl_2) or Oxalyl chloride ($(\text{COCl})_2$)
- Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene)
- Dry glassware under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

- Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize evolved HCl and SO_2 gases), suspend the 3,4,5-Trihydroxybenzoic acid in the anhydrous aprotic solvent.
- Addition of Chlorinating Agent: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

- Reaction Progression: Heat the reaction mixture to reflux and monitor the reaction progress (e.g., by observing the dissolution of the starting material and the cessation of gas evolution).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The crude **3,4,5-Trihydroxybenzoyl chloride** can then be purified, for instance, by recrystallization from a non-polar solvent or by distillation under high vacuum, though the latter may be challenging due to the compound's likely high boiling point and thermal sensitivity.

A patent for the synthesis of 3,4,5-trimethoxybenzoyl chloride describes reacting 3,4,5-trimethoxybenzoic acid with bis(trichloromethyl)carbonate in an organic solvent with an organic amine catalyst.^[3] Another described method for a similar compound involves suspending the benzoic acid derivative in toluene, adding thionyl chloride and N,N-dimethylformamide, and heating the mixture.^[2]

Biological Activities and Mechanisms of Action

The biological activities of compounds derived from **3,4,5-Trihydroxybenzoyl chloride** are largely attributed to the galloyl moiety. Gallic acid and its derivatives are well-documented for their antioxidant, anti-inflammatory, and antiviral properties.^{[4][5]}

Antioxidant Activity

The antioxidant capacity of galloyl derivatives is a key feature. The number and position of hydroxyl groups on the phenyl ring are critical for this activity, with the 3,4,5-trihydroxy substitution pattern being particularly effective at scavenging free radicals.^[6] The antioxidant activity of various galloyl quinic derivatives has been shown to increase with the number of galloyl groups.^[7]

The table below summarizes the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of gallic acid and some of its derivatives, providing a quantitative measure of their antioxidant potential.

Compound	EC ₅₀ (mM)	Reference
Gallic Acid (GA)	0.206	[8]
Galloyl Phytol (GP)	0.256	[8]
Galloyl Palmitate (GPa)	0.262	[8]
Galloyl Ethyl Ester (GE)	0.263	[8]
Tert-Butylhydroquinone (TBHQ)	0.431	[8]
Butylated Hydroxyanisole (BHA)	0.621	[8]
Butylated Hydroxytoluene (BHT)	0.956	[8]

EC₅₀ is the concentration required to decrease the initial DPPH radical concentration by 50%. A lower EC₅₀ indicates higher antioxidant activity.

Anti-HIV Activity

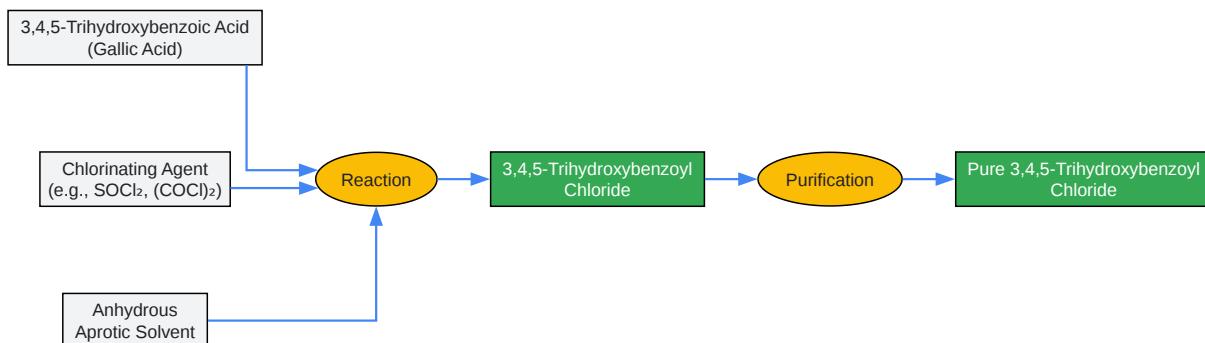
Derivatives of 3,4,5-trihydroxybenzoic acid have shown promising activity against the Human Immunodeficiency Virus (HIV). Some gallic acid alkyl esters have been found to inhibit HIV-1 protease by preventing its dimerization, a crucial step in the viral life cycle.[9] This mechanism is distinct from many existing protease inhibitors that target the enzyme's active site.

Modulation of Signaling Pathways

The galloyl moiety has been implicated in the modulation of key cellular signaling pathways involved in inflammation and cancer, namely the NF-κB and MAPK pathways.

NF-κB Signaling Pathway:

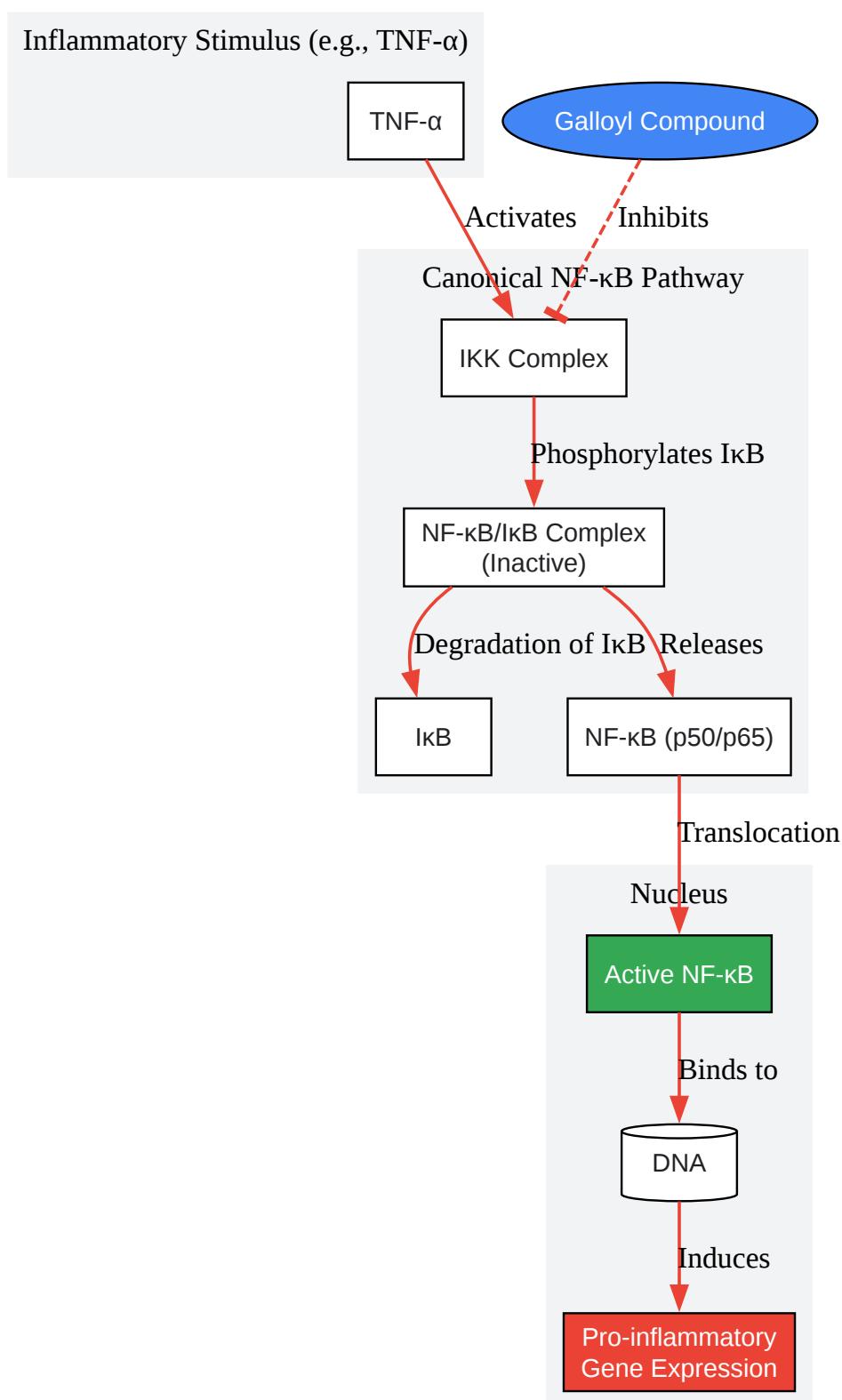
Gallic acid and its semi-synthetic esters have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a central role in regulating inflammatory responses and cell survival.[9] The inhibition of NF-κB activation is a potential mechanism for the anti-inflammatory and cancer chemopreventive effects of galloyl


compounds. Gallic acid has been shown to improve inflammation in ulcerative colitis by inhibiting the NF-κB pathway.[4]

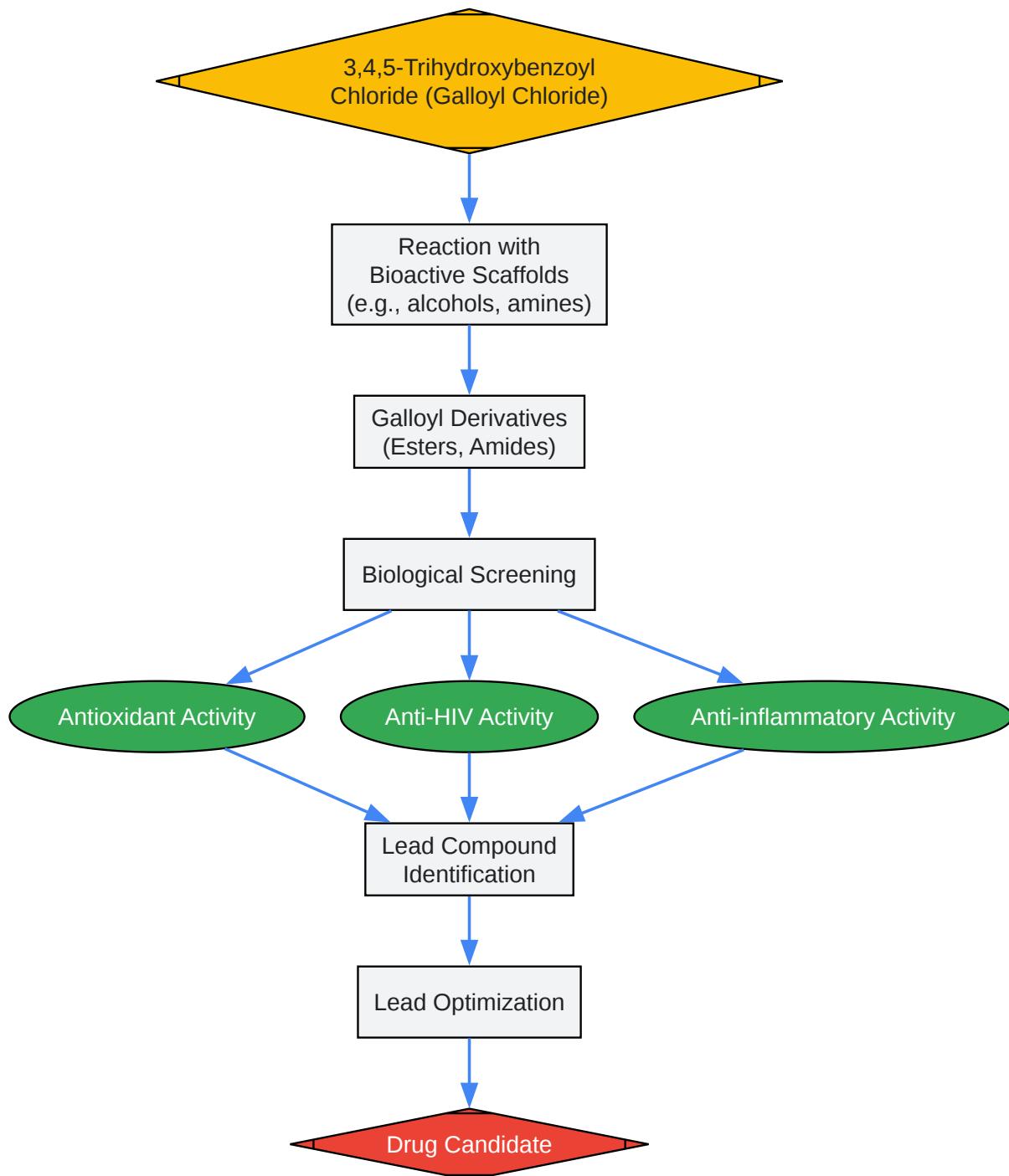
MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. There is evidence to suggest that compounds with structures related to gallic acid can influence MAPK signaling. For instance, certain natural compounds can trigger apoptosis in cancer cells via the MAPK pathway.[10]

Visualizations


Synthesis Workflow

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis of **3,4,5-Trihydroxybenzoyl Chloride**.

NF-κB Inhibition Pathway

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of NF- κ B inhibition by galloyl compounds.

Logical Relationship in Drug Development

[Click to download full resolution via product page](#)

Caption: Role of **3,4,5-Trihydroxybenzoyl Chloride** in drug discovery.

Conclusion

3,4,5-Trihydroxybenzoyl chloride is a valuable chemical intermediate for the synthesis of a wide array of biologically active compounds. Its utility stems from the facile introduction of the galloyl moiety, which imparts potent antioxidant properties and the ability to modulate key signaling pathways involved in inflammation and viral replication. Further research into the synthesis of novel galloyl derivatives and a deeper understanding of their mechanisms of action will likely lead to the development of new therapeutic agents for a variety of diseases. This guide provides a foundational understanding for researchers and professionals in the field of drug development to explore the potential of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 3,4,5-Trihydroxybenzoyl chloride | C7H5ClO4 | CID 3015771 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis routes of 2,4,5-Trimethoxybenzoyl chloride [benchchem.com]
- 3. CN102531888A - Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride - Google Patents [patents.google.com]
- 4. Gallic acid improved inflammation via NF-κB pathway in TNBS-induced ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,4,5-Trihydroxy benzoic acid (gallic acid), the hepatoprotective principle in the fruits of Terminalia belerica-bioassay guided activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]

- 8. Development of Galloyl Antioxidant for Dispersed and Bulk Oils through Incorporation of Branched Phytol Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The impact of apoptosis-inducing MAPK and glycolytic pathways modulated by Aloe vera and royal jelly in lung and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,4,5-Trihydroxybenzoyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3051680#3-4-5-trihydroxybenzoyl-chloride-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com